

Unverified Structure of Euojaponine D Awaits Independent Confirmation

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Compound of Interest

Compound Name:	<i>Euojaponine D</i>
Cat. No.:	B150139

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The chemical structure of **Euojaponine D**, a complex sesquiterpene alkaloid first isolated from the root bark of *Euonymus japonica*, has not been independently verified since its initial characterization in 1990. A thorough review of the scientific literature reveals no subsequent total syntheses or structural revision studies that would definitively confirm or correct the originally proposed molecular architecture. This guide presents the data from the original publication as the sole source of information on the structure of **Euojaponine D**, highlighting the need for further research to validate its complex stereochemistry.

Original Structural Elucidation

Euojaponine D was first described by Han et al. in a 1990 publication in the *Journal of Natural Products*. The structure was elucidated primarily through spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry. The compound is a highly substituted polyester-type sesquiterpene alkaloid with a molecular formula of $\text{C}_{41}\text{H}_{47}\text{NO}_{17}$.

Spectroscopic Data

The originally reported spectroscopic data for **Euojaponine D** are summarized below. These data formed the basis for the proposed structure.

Table 1: ^1H NMR Spectroscopic Data for **Euojaponine D** (in CDCl_3)

Proton	Chemical Shift (δ , ppm)
H-1	5.85 (d, $J=3.5$ Hz)
H-2	5.25 (dd, $J=3.5, 2.7$ Hz)
H-3	5.50 (d, $J=2.7$ Hz)
H-4	4.96 (d, $J=1.1$ Hz)
H-5	6.02 (s)
H-6	2.36 (m)
H-7	5.68 (d, $J=5.5$ Hz)
H-8	5.58 (d, $J=5.5$ Hz)
H-11a	4.65 (d, $J=12.0$ Hz)
H-11b	4.25 (d, $J=12.0$ Hz)
H-12	1.15 (s)
H-13	1.42 (s)
H-14	0.85 (s)
H-15	1.75 (s)
H-4'	8.75 (dd, $J=4.8, 1.8$ Hz)
H-5'	7.40 (dd, $J=7.8, 4.8$ Hz)
H-6'	8.20 (dd, $J=7.8, 1.8$ Hz)
H-7'	7.85 (m)
Benzoyl-ortho	8.05 (dd, $J=8.5, 1.4$ Hz)
Benzoyl-meta	7.55 (t, $J=7.5$ Hz)
Benzoyl-para	7.65 (t, $J=7.5$ Hz)
Acetyls	2.32, 2.15, 2.05, 1.95 (s)

Table 2: ^{13}C NMR Spectroscopic Data for **Euojaponine D** (in CDCl_3)

Carbon	Chemical Shift (δ , ppm)
1	71.8
2	70.5
3	70.2
4	84.6
5	93.8
6	40.2
7	78.2
8	72.5
9	170.1
10	93.8
11	63.5
12	20.8
13	28.5
14	16.5
15	21.2
1'	165.2
2'	130.2
3'	128.5
4'	152.5
5'	125.5
6'	148.8
7'	137.5
Benzoyl-C=O	165.8

Benzoyl-C1	129.5
Benzoyl-C2,6	129.8
Benzoyl-C3,5	128.8
Benzoyl-C4	133.5
Acetyl-C=O	170.8, 170.2, 169.8, 169.5
Acetyl-CH ₃	21.0, 20.8, 20.5, 20.2

Experimental Protocols from Original Study

The isolation of **Euojaponine D**, as described by Han et al., involved the extraction of the dried and powdered root bark of Euonymus japonica with methanol. The crude extract was then subjected to a series of liquid-liquid partitioning and chromatographic separations, including silica gel column chromatography and preparative thin-layer chromatography, to yield the pure compound.

Structural elucidation was performed using the following instrumentation:

- ¹H and ¹³C NMR spectroscopy: Spectra were recorded on a Bruker AM-500 spectrometer.
- Mass spectrometry: High-resolution mass spectra were obtained on a JEOL JMS-DX 303 spectrometer.

Proposed Structure and Need for Verification

The structure proposed in 1990 is a complex, highly oxygenated molecule with numerous stereocenters. The lack of a total synthesis or X-ray crystallographic analysis means that the absolute and relative stereochemistry of **Euojaponine D** remains unconfirmed by independent means.

Proposed Structure of Euojaponine D

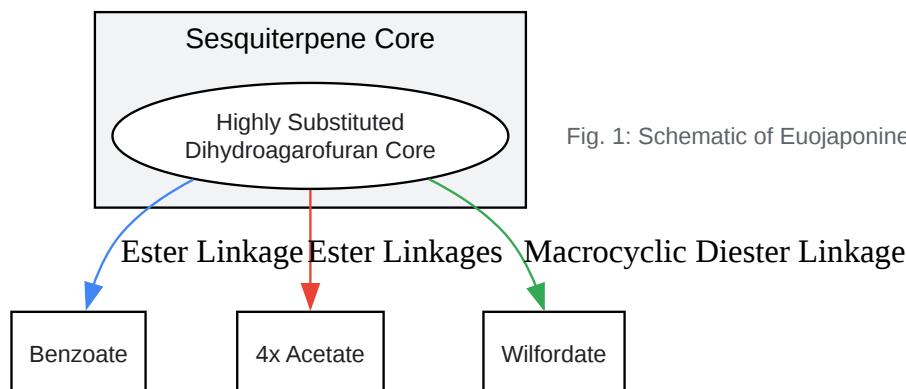
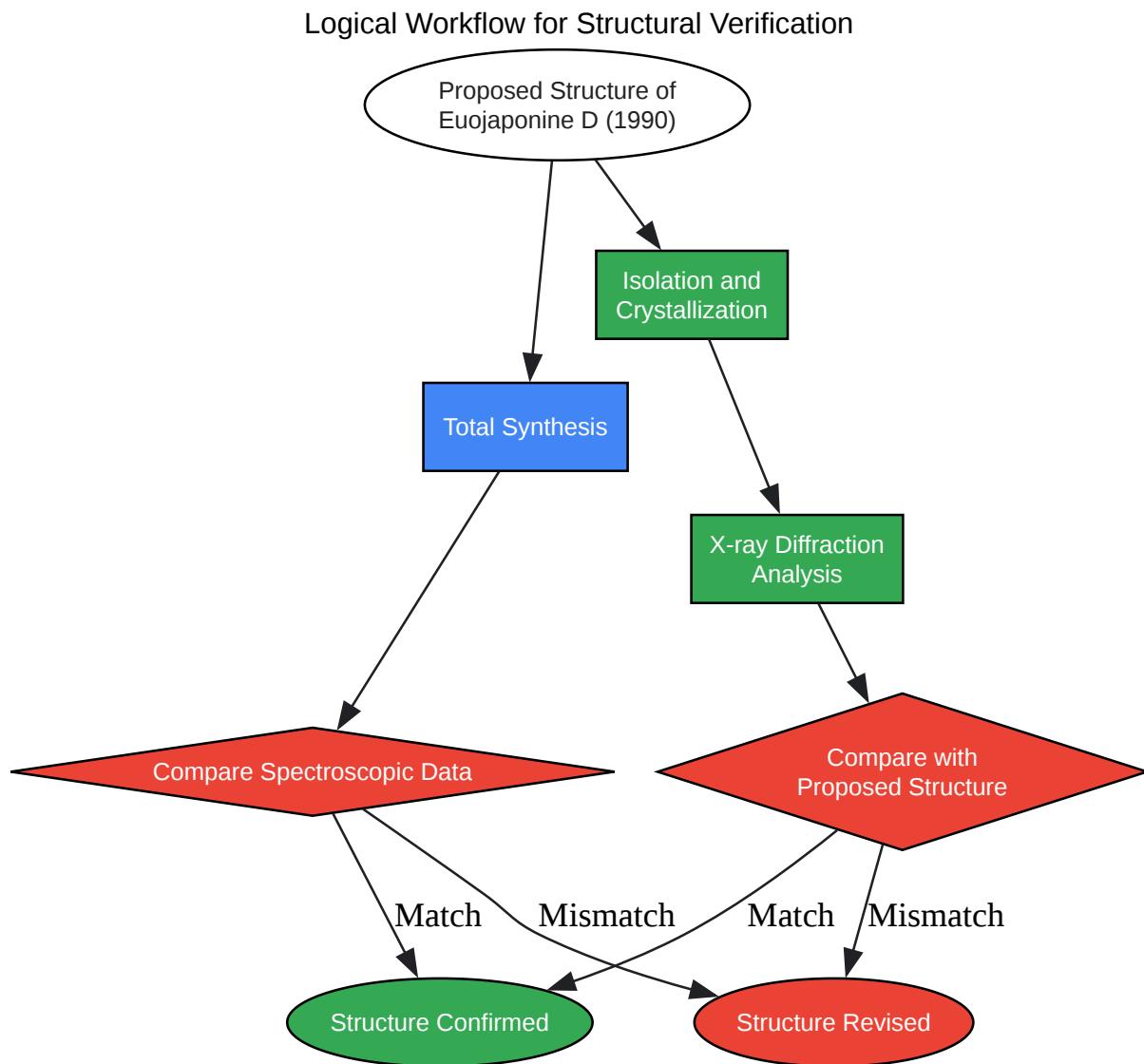


Fig. 1: Schematic of Euojaponine D's structural components.

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Caption: A simplified diagram illustrating the key functional components of the proposed **Euojaponine D** structure.

The workflow for any future verification of the structure of **Euojaponine D** would likely follow one of two paths: total synthesis or single-crystal X-ray diffraction.



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